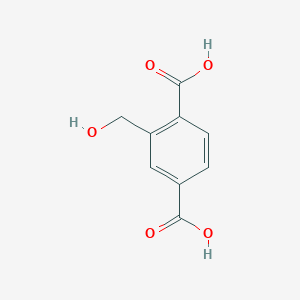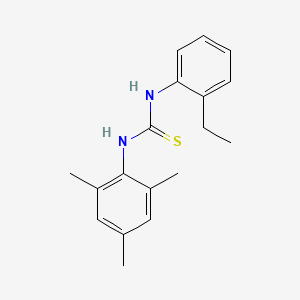![molecular formula C27H26ClN3O4S B12496790 Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496790.png)
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le 3-({[(4-chlorophényl)sulfanyl]acétyl}amino)-4-[4-(phénylcarbonyl)pipérazin-1-yl]benzoate de méthyle est un composé organique complexe avec des applications potentielles dans divers domaines tels que la chimie, la biologie, la médecine et l'industrie. Ce composé présente une structure unique qui comprend un cycle pipérazine, un groupe chlorophényle et un ester benzoïque, ce qui en fait un sujet d'intérêt pour les chercheurs.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du 3-({[(4-chlorophényl)sulfanyl]acétyl}amino)-4-[4-(phénylcarbonyl)pipérazin-1-yl]benzoate de méthyle implique généralement plusieurs étapes. Une approche courante consiste à commencer par la préparation du dérivé pipérazine, suivie de l'introduction du groupe chlorophényle et de l'ester benzoïque. Les conditions réactionnelles comprennent souvent l'utilisation de solvants tels que le dichlorométhane ou l'éthanol, et de catalyseurs comme le palladium ou le cuivre pour faciliter les réactions de couplage.
Méthodes de production industrielle
Dans un contexte industriel, la production de ce composé peut impliquer des réactions par lots à grande échelle avec des conditions optimisées pour assurer un rendement et une pureté élevés. L'utilisation de réacteurs automatisés et de systèmes à flux continu peut améliorer l'efficacité et l'extensibilité du processus de synthèse.
Analyse Des Réactions Chimiques
Types de réactions
Le 3-({[(4-chlorophényl)sulfanyl]acétyl}amino)-4-[4-(phénylcarbonyl)pipérazin-1-yl]benzoate de méthyle peut subir diverses réactions chimiques, notamment :
Oxydation : Le composé peut être oxydé en utilisant des réactifs tels que le permanganate de potassium ou le peroxyde d'hydrogène.
Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium.
Substitution : Le composé peut participer à des réactions de substitution nucléophile ou électrophile, en fonction des groupes fonctionnels impliqués.
Réactifs et conditions courantes
Les réactifs courants utilisés dans ces réactions comprennent :
Agents oxydants : Permanganate de potassium, peroxyde d'hydrogène.
Agents réducteurs : Borohydrure de sodium, hydrure de lithium et d'aluminium.
Catalyseurs : Palladium, cuivre.
Principaux produits formés
Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut donner des sulfoxydes ou des sulfones, tandis que la réduction peut conduire à la formation d'amines ou d'alcools.
Applications de la recherche scientifique
Le 3-({[(4-chlorophényl)sulfanyl]acétyl}amino)-4-[4-(phénylcarbonyl)pipérazin-1-yl]benzoate de méthyle a plusieurs applications de recherche scientifique :
Chimie : Utilisé comme unité de construction pour la synthèse de molécules plus complexes.
Biologie : Investigé pour son potentiel en tant que sonde biochimique ou inhibiteur.
Médecine : Exploré pour son potentiel thérapeutique dans le traitement de diverses maladies.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Mécanisme d'action
Le mécanisme d'action du 3-({[(4-chlorophényl)sulfanyl]acétyl}amino)-4-[4-(phénylcarbonyl)pipérazin-1-yl]benzoate de méthyle implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut se lier à des enzymes ou à des récepteurs, modulant leur activité et conduisant à divers effets biologiques. Les voies exactes impliquées peuvent varier en fonction de l'application et du contexte spécifiques.
Applications De Recherche Scientifique
Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
The mechanism of action of Methyl 3-({[(4-chlorophenyl)sulfanyl]acetyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Composés similaires
Certains composés similaires au 3-({[(4-chlorophényl)sulfanyl]acétyl}amino)-4-[4-(phénylcarbonyl)pipérazin-1-yl]benzoate de méthyle incluent :
- 2-{[4-(4-bromophényl)pipérazin-1-yl)]méthyl}-4-(3-chlorophényl)-5-(4-méthoxyphényl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
- Dérivés de l'indole .
Unicité
Ce qui distingue le 3-({[(4-chlorophényl)sulfanyl]acétyl}amino)-4-[4-(phénylcarbonyl)pipérazin-1-yl]benzoate de méthyle, c'est sa combinaison unique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et biologiques distinctes. Cette unicité en fait un composé précieux pour la recherche et le développement dans divers domaines scientifiques.
Propriétés
Formule moléculaire |
C27H26ClN3O4S |
|---|---|
Poids moléculaire |
524.0 g/mol |
Nom IUPAC |
methyl 4-(4-benzoylpiperazin-1-yl)-3-[[2-(4-chlorophenyl)sulfanylacetyl]amino]benzoate |
InChI |
InChI=1S/C27H26ClN3O4S/c1-35-27(34)20-7-12-24(23(17-20)29-25(32)18-36-22-10-8-21(28)9-11-22)30-13-15-31(16-14-30)26(33)19-5-3-2-4-6-19/h2-12,17H,13-16,18H2,1H3,(H,29,32) |
Clé InChI |
FFOGBUQTEHXTJQ-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CC(=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC=C3)NC(=O)CSC4=CC=C(C=C4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[(2-Methoxyphenyl)methyl]-4-(3-phenylpropyl)piperazine](/img/structure/B12496707.png)

![methyl 2-({N-[(4-fluorophenyl)sulfonyl]-N-(4-methoxyphenyl)glycyl}amino)-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12496718.png)
![2-(3,5-dimethylpiperidin-1-yl)-4-hydroxy-5-(pyridin-4-yl)-5,8-dihydropyrido[2,3-d]pyrimidin-7(6H)-one](/img/structure/B12496720.png)

![N~2~-[(4-fluorophenyl)sulfonyl]-N~2~-(4-methoxyphenyl)-N-(4-methylphenyl)glycinamide](/img/structure/B12496727.png)
![4-(3,4-dihydroisoquinolin-2(1H)-ylmethyl)-N-{2-methyl-4-[(phenylsulfanyl)methyl]phenyl}benzamide](/img/structure/B12496735.png)
![Tert-butyl 2-[(piperazin-1-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B12496743.png)

![Methyl 3-{[(3-nitrophenyl)carbonyl]amino}-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12496750.png)
![N~2~-(4-iodophenyl)-N~2~-(methylsulfonyl)-N-[4-(propan-2-yl)phenyl]glycinamide](/img/structure/B12496765.png)
![Methyl 4-(4-ethylpiperazin-1-yl)-3-({[5-methyl-2-(propan-2-yl)phenoxy]acetyl}amino)benzoate](/img/structure/B12496773.png)


